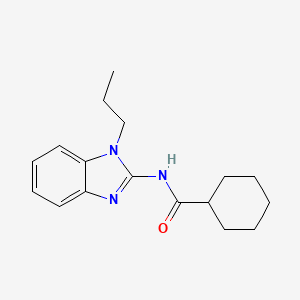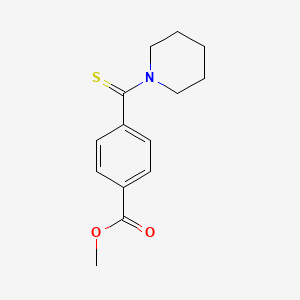
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as PBICA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBICA belongs to a class of compounds known as benzimidazole derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is thought to involve the modulation of the GABA-A receptor. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is a site that is also targeted by drugs such as diazepam and lorazepam.
Biochemical and Physiological Effects:
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have sedative and hypnotic effects in animal models. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have some potential as an analgesic, although more research is needed in this area.
実験室実験の利点と制限
One of the main advantages of using N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological processes. However, one limitation of using N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide. One area of research that is particularly promising is the development of new drugs that target the GABA-A receptor. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide and other benzimidazole derivatives could serve as a starting point for the development of new drugs that are more selective and have fewer side effects than existing drugs such as benzodiazepines. Another area of research that is promising is the study of the role of the GABA-A receptor in various neurological disorders, such as epilepsy and anxiety disorders. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide and other GABA-A receptor modulators could be useful tools for studying these disorders and developing new treatments.
合成法
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanecarboxylic acid with 1-propyl-1H-benzimidazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Other methods for synthesizing N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide include the reaction of cyclohexanecarboxylic acid with 1-propyl-2-nitrobenzimidazole followed by reduction with hydrogen gas.
科学的研究の応用
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to have a range of potential applications in scientific research. One area of research where N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been studied extensively is in the field of neuroscience. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to have a high affinity for the GABA-A receptor, which is a receptor that is involved in the regulation of neuronal excitability. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
特性
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSHBYKSQNFIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

